molecular formula C10H10N2O2 B12530199 N-(Cyanomethyl)-2-methoxybenzamide CAS No. 679412-56-7

N-(Cyanomethyl)-2-methoxybenzamide

Cat. No.: B12530199
CAS No.: 679412-56-7
M. Wt: 190.20 g/mol
InChI Key: PWZCDCVRYLHSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a cyanomethyl substituent via an amide bond. The 2-methoxybenzamide scaffold is a common motif in medicinal and synthetic chemistry, often leveraged for its electronic and steric properties.

Properties

CAS No.

679412-56-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-(cyanomethyl)-2-methoxybenzamide

InChI

InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,7H2,1H3,(H,12,13)

InChI Key

PWZCDCVRYLHSSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-methoxybenzamide can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with cyanomethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Another method involves the direct cyanomethylation of 2-methoxybenzamide using cyanomethyl halides under basic conditions. This reaction can be performed using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The choice of solvents, reagents, and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: 2-methoxybenzoic acid derivatives.

    Reduction: 2-methoxybenzylamine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(Cyanomethyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities among 2-methoxybenzamide derivatives:

Compound Name Substituents on Amide Nitrogen Additional Functional Groups Molecular Weight (g/mol) Key Structural Notes
N-(Cyanomethyl)-2-methoxybenzamide Cyanomethyl (-CH2CN) 2-Methoxybenzamide core ~208.2 (calculated) Polar cyanomethyl group enhances reactivity
N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide Benzimidazole-2-yl with cyano group 2,4-Dimethoxybenzamide 359.4 Dual methoxy groups increase lipophilicity
Sulpiride (5-(aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide) Pyrrolidinylmethyl with sulfonamide 2-Methoxybenzamide 341.4 Sulfonamide and tertiary amine enhance D2 receptor affinity
(S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide Branched alkyl chain with hydroxymethyl 2-Methoxybenzamide 237.3 Hydroxymethyl enables hydrogen bonding; chiral center
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide Benzothiazole with chloro and methyl 2-Methoxybenzamide 316.8 Benzothiazole ring introduces π-π stacking potential

Key Observations :

  • Electronic Effects: Electron-withdrawing groups like sulfonamide (in sulpiride) or cyano (in benzimidazole derivatives) modulate electron density on the amide, affecting reactivity in metal-catalyzed reactions .
  • Biological Relevance : Sulpiride’s D2 antagonism highlights the importance of nitrogen-containing substituents, while benzothiazole derivatives (e.g., ) may target enzymes or receptors via heterocyclic interactions.

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Spectroscopic Data (NMR Shifts)
This compound Not reported Moderate in polar solvents Expected δ ~7.5–8.0 ppm (aromatic H), δ ~4.0 ppm (CH2CN)
N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide 236–239 Low in water; soluble in DMSO 1H NMR: δ 12.71 (NH), δ 4.01/3.88 (OCH3)
Sulpiride 178–180 Soluble in acidic aqueous media 1H NMR: δ 7.8 (aromatic H), δ 3.2 (pyrrolidinyl H)
(S)-N-(1-Hydroxymethyl-2-methylpropyl)-2-methoxybenzamide Not reported High in alcohols X-ray: Orthorhombic crystal system (P212121)

Key Notes:

  • Crystallography : The orthorhombic crystal system of suggests dense molecular packing, whereas bulky substituents (e.g., benzothiazole in ) may reduce crystallinity.
  • Thermal Stability : Higher melting points in compounds with rigid substituents (e.g., benzimidazole in ) indicate strong intermolecular interactions.

Implications :

  • The cyanomethyl group’s polarity may enhance blood-brain barrier penetration compared to sulpiride’s bulky substituents.

Biological Activity

N-(Cyanomethyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyanomethyl group attached to the nitrogen atom of a 2-methoxybenzamide structure. Its molecular formula is C10H10N2O2, with a molecular weight of approximately 190.20 g/mol. The presence of the methoxy group significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:

  • Enzyme Inhibition : Preliminary studies suggest that this compound acts as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Cell Proliferation Modulation : The compound has been shown to affect cell proliferation, which is crucial in cancer biology and therapeutic applications.

Biological Activity Data

Research findings regarding the biological activity of this compound are summarized in the following table:

Activity IC50 Value Cell Line/Model Reference
Enzyme Inhibition0.5 µMJanus Kinase (JAK)
Antiproliferative Effect1.76 µMMDA-MB-231 (Breast Cancer)
Antiparasitic ActivityEC50 = 0.001 µMTrypanosoma brucei

Case Studies and Research Findings

  • Antiparasitic Activity : In a study focused on antiparasitic compounds, this compound was identified as a promising candidate against Trypanosoma brucei, demonstrating potent activity with an effective concentration (EC50) as low as 0.001 µM. This suggests significant potential for treating Human African Trypanosomiasis (HAT) .
  • Cancer Research : The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. It exhibited an IC50 value of 1.76 µM, indicating its potential to inhibit tumor cell proliferation .
  • Mechanistic Studies : Further investigations into the mechanism revealed that this compound may induce apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/AKT pathway, which is often aberrant in malignant tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.